molecular formula C4H8F2O3S B6236338 2,2-difluoropropyl methanesulfonate CAS No. 1166842-51-8

2,2-difluoropropyl methanesulfonate

Cat. No.: B6236338
CAS No.: 1166842-51-8
M. Wt: 174.2
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Description

2,2-Difluoropropyl methanesulfonate is an organic compound with the molecular formula C4H8F2O3S. It is a colorless liquid and an organic sulfonic acid ester. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoropropyl methanesulfonate typically involves the reaction of 2,2-difluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,2-Difluoropropanol+Methanesulfonyl chloride2,2-Difluoropropyl methanesulfonate+Hydrochloric acid\text{2,2-Difluoropropanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,2-Difluoropropanol+Methanesulfonyl chloride→2,2-Difluoropropyl methanesulfonate+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: This compound is highly reactive towards nucleophiles due to the presence of the methanesulfonate leaving group.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,2-difluoropropanol and methanesulfonic acid.

    Reduction: It can be reduced to form 2,2-difluoropropane under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding substituted compounds, such as 2,2-difluoropropyl amine, 2,2-difluoropropyl thiol, or 2,2-difluoropropyl ether.

    Hydrolysis: The major products are 2,2-difluoropropanol and methanesulfonic acid.

    Reduction: The major product is 2,2-difluoropropane.

Scientific Research Applications

2,2-Difluoropropyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions to introduce the 2,2-difluoropropyl group into various molecules.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of fluorinated analogs of existing drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-difluoropropyl methanesulfonate involves the formation of a highly reactive intermediate during nucleophilic substitution reactions. The methanesulfonate group acts as a good leaving group, facilitating the attack of nucleophiles on the carbon atom bearing the fluorine atoms. This results in the formation of substituted products with the 2,2-difluoropropyl group.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropyl trifluoromethanesulfonate: This compound has a similar structure but with a trifluoromethanesulfonate group instead of a methanesulfonate group.

    2,2-Difluoropropyl tosylate: This compound has a tosylate group instead of a methanesulfonate group.

Uniqueness

2,2-Difluoropropyl methanesulfonate is unique due to its specific reactivity and the presence of the methanesulfonate group, which is a better leaving group compared to other sulfonate esters. This makes it particularly useful in nucleophilic substitution reactions, providing higher yields and selectivity.

Properties

CAS No.

1166842-51-8

Molecular Formula

C4H8F2O3S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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